7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine
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Overview
Description
7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine is a heterocyclic compound that features an imidazo[1,5-A]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-3-picoline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: Similar core structure but different substituents.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H16N2 |
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Molecular Weight |
164.25 g/mol |
IUPAC Name |
7-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C10H16N2/c1-8(2)9-3-4-12-7-11-6-10(12)5-9/h6-9H,3-5H2,1-2H3 |
InChI Key |
ABJWWTRCOCGCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCN2C=NC=C2C1 |
Origin of Product |
United States |
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